molecular formula C13H11NO4 B500908 2-(2-Methoxyphenoxy)nicotinic acid

2-(2-Methoxyphenoxy)nicotinic acid

Cat. No.: B500908
M. Wt: 245.23g/mol
InChI Key: TVIKYFHSDBUCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)nicotinic acid is a synthetic nicotinic acid derivative characterized by a methoxyphenoxy substituent at the 2-position of the nicotinic acid core. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities . The methoxyphenoxy group in this compound introduces steric and electronic modifications that influence its reactivity, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

2-(2-methoxyphenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-10-6-2-3-7-11(10)18-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIKYFHSDBUCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Nicotinic Acid Derivatives

Nicotinic acid derivatives with aryloxy substitutions have shown enhanced anti-inflammatory activity compared to classical non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • Compound 1, 2a,b (2-substituted phenylnicotinic acids): These derivatives demonstrated superior analgesic and anti-inflammatory effects to mefenamic acid in preclinical studies .
Table 1: Anti-Inflammatory Activity of Selected Nicotinic Acid Derivatives
Compound Substituent Position Activity vs. Mefenamic Acid Reference
2-(2-Methoxyphenoxy)nicotinic acid 2-position Not explicitly reported
Compound 1 (Abouzid et al.) Undisclosed Superior
Compound 2a,b Undisclosed Superior

Substituent Position and Electronic Effects

The position of the methoxyphenoxy group significantly impacts biological activity and physicochemical properties:

  • 6-(2-Methoxyphenyl)nicotinic acid : Substitution at the 6-position of nicotinic acid (vs. 2-position) may alter binding to enzymatic targets, though its biological activity remains unreported .

Halogen-Substituted Derivatives

Halogenated analogs, such as 2-chloro-6-(2-methoxyphenyl)nicotinic acid , introduce electron-withdrawing effects that may enhance binding affinity or alter solubility. However, their therapeutic applications are less explored compared to methoxy-substituted derivatives .

Table 2: Physicochemical Properties of Selected Analogs
Compound LogP (Predicted) Solubility Key Substituent
This compound ~2.5 Moderate Methoxyphenoxy
5-(2-Fluorophenyl)-2-hydroxynicotinic acid ~1.8 High Fluoro, hydroxyl
2-Chloro-6-(2-methoxyphenyl)nicotinic acid ~3.0 Low Chloro, methoxyphenyl

Lignin Depolymerization Byproducts

2-(2-Methoxyphenoxy)propionic acid, a structural analog, undergoes ethanolysis to yield aromatic esters, suggesting that nicotinic acid derivatives with methoxyphenoxy groups may also participate in biomass valorization processes .

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